molecular formula C15H13N3O4 B14431469 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- CAS No. 79070-62-5

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro-

Cat. No.: B14431469
CAS No.: 79070-62-5
M. Wt: 299.28 g/mol
InChI Key: XLZNFXCHMYAZQQ-UHFFFAOYSA-N
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- typically involves multi-step organic reactions. One common method involves the nitration of 1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the introduction of the methylaminoethyl group through a substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including viral infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase by binding to a non-nucleoside binding site, thereby preventing viral replication . The compound’s effects are mediated through its interaction with key pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

79070-62-5

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H13N3O4/c1-16-5-6-17-14(19)11-4-2-3-9-7-10(18(21)22)8-12(13(9)11)15(17)20/h2-4,7-8,16H,5-6H2,1H3

InChI Key

XLZNFXCHMYAZQQ-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]

Origin of Product

United States

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